1,2,3,4-Tetrahydroquinaldine
Overview
Description
1,2,3,4-Tetrahydroquinaldine is a heterocyclic organic compound with the molecular formula C10H13N. It is a derivative of quinoline, where the aromatic ring is partially hydrogenated. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinaldine, a derivative of tetrahydroisoquinoline (THIQ), has been found to interact with the retinoic acid receptor-related orphan receptor (RORγ) as an inverse agonist . RORγ is an attractive therapeutic target for the treatment of various diseases, including prostate cancer .
Mode of Action
The compound interacts with RORγ, inhibiting its transcriptional activity . This interaction results in the inhibition of the differentiation of CD4 T cells into Th17 cells, which play a pivotal role in the production of pro-inflammatory cytokines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Th17/IL-17 pathway . By acting as an inverse agonist of RORγ, the compound inhibits the differentiation of CD4 T cells into Th17 cells, thereby reducing the production of pro-inflammatory cytokines .
Result of Action
The interaction of this compound with RORγ leads to a decrease in the production of pro-inflammatory cytokines . This can result in reduced inflammation and potentially slow the progression of diseases such as prostate cancer .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in biochemical reactions
Cellular Effects
It is known that isoquinoline alkaloids, a group to which 1,2,3,4-Tetrahydroquinaldine belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level
Dosage Effects in Animal Models
It is known that isoquinoline alkaloids, a group to which this compound belongs, exert diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinaldine can be synthesized through several methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) using a suitable catalyst. For instance, colloidal ruthenium catalysts have been shown to be effective for the selective hydrogenation of quinaldine under mild conditions . The reaction typically involves the use of stabilizing agents such as polyvinylpyrrolidone (PVP) and 1-adamantanecarboxylic acid to enhance selectivity and yield.
Industrial Production Methods: Industrial production of this compound often employs high-pressure hydrogenation techniques. The process involves the use of a high-pressure reactor, where quinaldine is hydrogenated in the presence of a catalyst such as palladium or platinum. The reaction conditions are optimized to achieve high conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinaldine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinaldine or other quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Quinaldine and other quinoline derivatives.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted tetrahydroquinaldine derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinaldine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, agrochemicals, and other fine chemicals
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinaldine is similar to other partially hydrogenated quinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Another important class of compounds with diverse biological activities.
2-Methyl-1,2,3,4-tetrahydroquinoline: A closely related compound with similar chemical properties.
Uniqueness: this compound is unique due to its specific hydrogenation pattern and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICUKPOZUKZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397311 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-19-4, 25448-05-9, 74497-74-8 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, tetrahydro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-1,2,3,4-Tetrahydro-2-methylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074497748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1780-19-4 | |
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Record name | Quinoline, tetrahydro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-1,2,3,4-tetrahydro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-tetrahydro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyltetrahydroquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHV42AW48X | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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